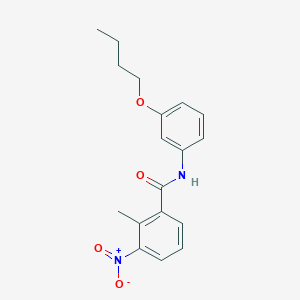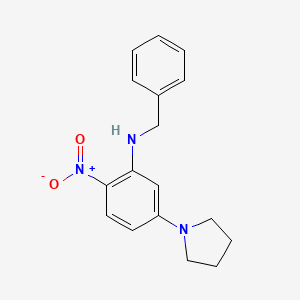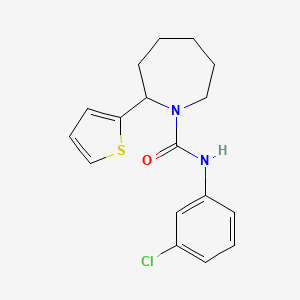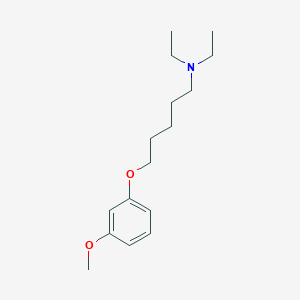
2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a furan ring and an isoindole structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan derivatives with isoindole precursors. One common method involves the use of microwave-assisted conditions to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and solvents like THF or CCl4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and efficient synthesis. The use of optimized reaction conditions, such as controlled temperature and pressure, is crucial to achieve high yields and purity. Additionally, the selection of appropriate catalysts and reagents is essential for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the isoindole structure, leading to the formation of tetrahydroisoindole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or isoindole structure are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents like NaH, and coupling reagents such as triethyl phosphite . The reactions are typically carried out under reflux conditions or in the presence of microwave radiation to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions include brominated intermediates, phosphonate derivatives, and various substituted furan and isoindole compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activity.
Scientific Research Applications
2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and antiviral properties. Its unique structure allows for the development of novel therapeutic agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are important in drug discovery and development.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The furan ring and isoindole structure allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and isoindole-based molecules, such as:
- 2-furoic acid
- 2,5-furandicarboxylic acid
- 2,5-dimethylfuran
Uniqueness
What sets 2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of the furan ring and isoindole structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-6-10(2)13-12(7-9)14(17)16(15(13)18)8-11-4-3-5-19-11/h3-6,10,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZMNDQSYGZEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(C2=O)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
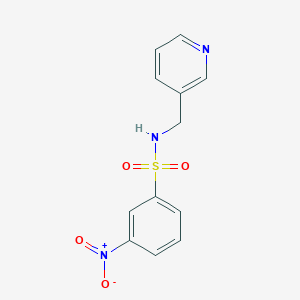
![3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]PROPYL 4-METHOXYBENZOATE](/img/structure/B4887195.png)
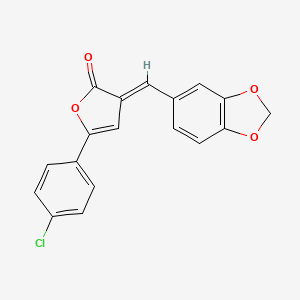
![5-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid](/img/structure/B4887205.png)
![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)
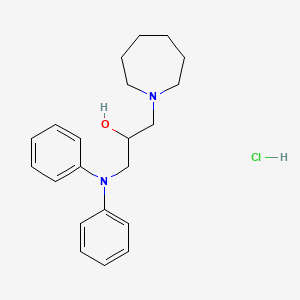
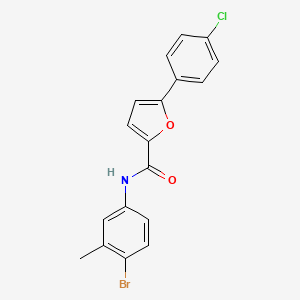
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4887240.png)
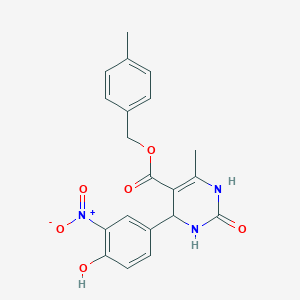
![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)
